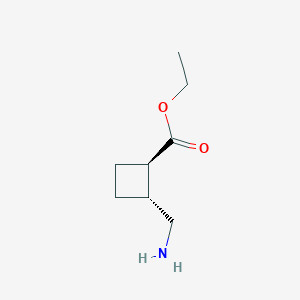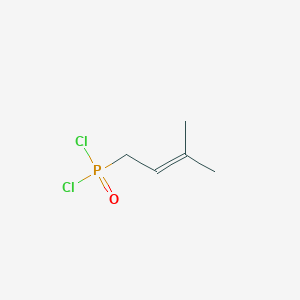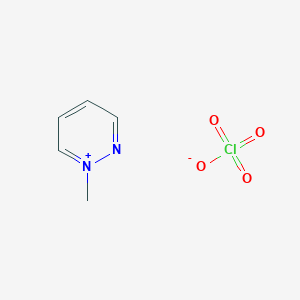
1-Methylpyridazin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyridazin-1-ium perchlorate is a chemical compound with the molecular formula C5H7ClN2O4 It is a quaternary ammonium salt derived from pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpyridazin-1-ium perchlorate can be synthesized through the methylation of pyridazine. One common method involves the reaction of pyridazine with methyl iodide in the presence of a base such as potassium carbonate. The resulting 1-methylpyridazine is then treated with perchloric acid to yield this compound .
Industrial Production Methods: Industrial production of perchlorates typically involves the electrochemical oxidation of chlorates. Sodium chlorate is often used as the starting material due to its high solubility. The electrochemical cell setup includes suitable anode materials with high oxygen overpotential to facilitate the conversion of chlorate to perchlorate .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpyridazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methylpyridazin-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 1-Methylpyridazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to target proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Methylpyridinium chloride: Similar in structure but differs in the anion component.
Pyridazinium salts: These compounds share the pyridazine core but have different substituents and anions.
Uniqueness: 1-Methylpyridazin-1-ium perchlorate is unique due to its specific perchlorate anion, which imparts distinct chemical properties and reactivity compared to other pyridazinium salts. This uniqueness makes it valuable in specific applications where the perchlorate anion plays a crucial role .
Eigenschaften
CAS-Nummer |
63858-85-5 |
|---|---|
Molekularformel |
C5H7ClN2O4 |
Molekulargewicht |
194.57 g/mol |
IUPAC-Name |
1-methylpyridazin-1-ium;perchlorate |
InChI |
InChI=1S/C5H7N2.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
QQTFYQPJWOFXQA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=N1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
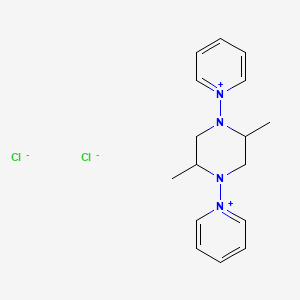
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
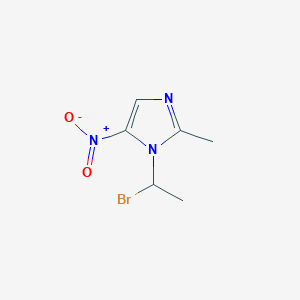

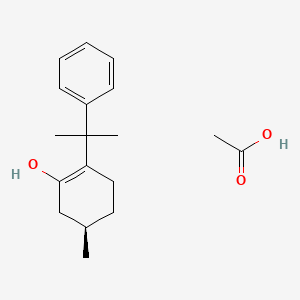
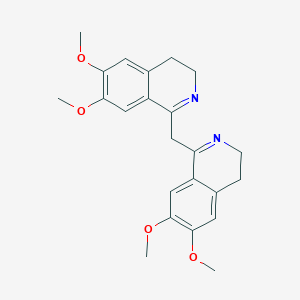
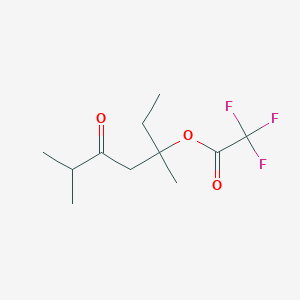
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
